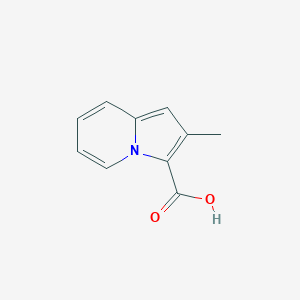
N'-(1-Methylazepan-4-ylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N’-(1-Methylazepan-4-ylidene)acetohydrazide involves the reaction of 1-methylazepane-4-carbaldehyde with acetohydrazide under specific conditions . The reaction typically takes place in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
N’-(1-Methylazepan-4-ylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N’-(1-Methylazepan-4-ylidene)acetohydrazide has several scientific research applications, particularly in the fields of chemistry and pharmaceuticals. It is used as a reference standard and impurity marker in the quality control of Azelastine . Additionally, it may be studied for its potential biological activities and interactions with various molecular targets. Its role as an impurity in Azelastine makes it relevant in the study of drug stability and degradation pathways .
Mécanisme D'action
As an impurity of Azelastine, N’-(1-Methylazepan-4-ylidene)acetohydrazide does not have a well-defined mechanism of action on its own. Azelastine, the parent drug, works by selectively antagonizing histamine H1-receptors, thereby preventing the release of inflammatory mediators like histamine, interleukin-6, tryptase, and TNF-alpha2 from mast cells . This action helps in reducing allergic symptoms such as rhinitis and conjunctivitis .
Comparaison Avec Des Composés Similaires
N’-(1-Methylazepan-4-ylidene)acetohydrazide can be compared with other impurities and derivatives of Azelastine, such as:
- Azelastine Impurity 1 (HCl Salt)
- ®-Azelastine N-Oxide (Mixture of Diastereomers)
- Azelastine EP Impurity B (HCl salt)
- ®-Azelastine HCl
- Azelastine Impurity 14 (HCl Salt)
- Azelastine Impurity 6 (2HCl Salt)
- Azelastine EP Impurity D
- Azelastine Impurity 3 (HCl Salt)
These compounds share structural similarities with N’-(1-Methylazepan-4-ylidene)acetohydrazide but differ in their specific functional groups and molecular configurations . The uniqueness of N’-(1-Methylazepan-4-ylidene)acetohydrazide lies in its specific azepane ring structure and its role as an impurity in Azelastine .
Propriétés
Formule moléculaire |
C9H17N3O |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
N-[(1-methylazepan-4-ylidene)amino]acetamide |
InChI |
InChI=1S/C9H17N3O/c1-8(13)10-11-9-4-3-6-12(2)7-5-9/h3-7H2,1-2H3,(H,10,13) |
Clé InChI |
QEOILTSDMMBEJB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NN=C1CCCN(CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11911568.png)
![8-(Chloromethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11911571.png)



![(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B11911608.png)


![(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride](/img/structure/B11911618.png)




